N'-(1,3-benzothiazol-2-yl)-4-fluoro-N'-(4-fluorobenzoyl)benzohydrazide
Description
N'-(1,3-Benzothiazol-2-yl)-4-fluoro-N'-(4-fluorobenzoyl)benzohydrazide is a fluorinated benzohydrazide derivative incorporating a 1,3-benzothiazole moiety. This compound is structurally characterized by dual substitution: a 4-fluorobenzoyl group and a 1,3-benzothiazol-2-yl group attached to the hydrazide backbone.
Properties
Molecular Formula |
C21H13F2N3O2S |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-4-fluoro-N'-(4-fluorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C21H13F2N3O2S/c22-15-9-5-13(6-10-15)19(27)25-26(20(28)14-7-11-16(23)12-8-14)21-24-17-3-1-2-4-18(17)29-21/h1-12H,(H,25,27) |
InChI Key |
BDGGNFXWOKNCIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(C(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzothiazol-2-yl)-4-fluoro-N’-(4-fluorobenzoyl)benzohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-aminobenzothiazole, which is then reacted with 4-fluorobenzoyl chloride to form the intermediate product. This intermediate is further reacted with 4-fluorobenzoyl hydrazide under controlled conditions to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzothiazol-2-yl)-4-fluoro-N’-(4-fluorobenzoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
N’-(1,3-benzothiazol-2-yl)-4-fluoro-N’-(4-fluorobenzoyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N’-(1,3-benzothiazol-2-yl)-4-fluoro-N’-(4-fluorobenzoyl)benzohydrazide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzoyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Spectroscopic and Physicochemical Comparisons
Table 2: Spectroscopic Data for Selected Compounds
| Compound Name | IR (C=O, cm⁻¹) | ¹H-NMR (Amide NH, δ ppm) | ¹³C-NMR (C=O, δ ppm) |
|---|---|---|---|
| 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide | 1635, 1660 | 10.67 (s), 11.81 (s) | 166, 168 |
| 2-[2-(4-Fluorobenzenesulfonyl)Hydrazinyl]-1,3-benzothiazole | N/A | 9.40 (s) | N/A |
| N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)benzohydrazide | N/A | N/A | N/A |
| Target Compound (Predicted) | ~1630–1660 | ~10–12 (broad) | ~165–170 |
Key Observations:
- Amide Carbonyls: All fluorobenzoyl hydrazides exhibit two C=O stretches in IR (~1635–1660 cm⁻¹), consistent with 1,2-diacylhydrazine formation .
- NH Signals: In ¹H-NMR, amide NH protons appear as singlets at δ 10–12 ppm, though overlapping with hydroxyl groups (e.g., δ 11.81 in ) .
- Fluorine Coupling: In ¹³C-NMR, fluorinated carbons show splitting patterns (e.g., JC-F = 252.5 Hz for ipso-C in ) due to strong C-F coupling, aiding structural confirmation .
Table 3: Bioactivity of Analogous Hydrazides
| Compound Name | Biological Activity | IC50/EC50 (μM) | Mechanism/Notes |
|---|---|---|---|
| 4-Fluoro-N'-(2-hydroxy-3,5-diiodobenzyl)benzohydrazide | Butyrylcholinesterase inhibition | 35.5 (BuChE) | Balanced AChE/BuChE inhibition |
| N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-4-nitrobenzohydrazide | Acetylcholinesterase inhibition | 15.1 (AChE) | Dual inhibitor, iodine enhances activity |
| Target Compound (Hypothetical) | Potential enzyme inhibition | N/A | Benzothiazole may enhance binding |
Key Observations:
- Halogen Effects: Iodinated derivatives () show stronger cholinesterase inhibition than fluorinated analogues, likely due to increased lipophilicity and van der Waals interactions .
Biological Activity
N'-(1,3-benzothiazol-2-yl)-4-fluoro-N'-(4-fluorobenzoyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzothiazole family, characterized by a bicyclic structure that incorporates a benzene ring fused with a thiazole ring. Its molecular formula is , and it has a molecular weight of 358.34 g/mol. The presence of fluorine atoms enhances its biological activity by influencing the electronic properties and lipophilicity of the molecule.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.08 µM to 0.32 µM, indicating strong antimicrobial potential .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro assays on cancer cell lines such as HCC827 and NCI-H358 revealed IC50 values of approximately 6.26 µM and 6.48 µM, respectively, indicating significant cytotoxic effects against these cancer cells . These findings suggest that the compound could be a candidate for further development as an anticancer agent.
The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with DNA. Studies have shown that these compounds can bind to the minor groove of DNA, influencing gene expression and leading to apoptosis in cancer cells .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with fluorinated benzoyl chlorides in the presence of bases like triethylamine. This method allows for the introduction of fluorine substituents that enhance biological activity .
Research Findings and Case Studies
To illustrate the biological activity of this compound, several case studies are summarized in the following table:
| Study | Cell Line | IC50 (µM) | MIC (µM) | Activity |
|---|---|---|---|---|
| Study 1 | HCC827 | 6.26 ± 0.33 | Not tested | Antitumor |
| Study 2 | NCI-H358 | 6.48 ± 0.11 | Not tested | Antitumor |
| Study 3 | E. coli | Not tested | 0.08 | Antimicrobial |
| Study 4 | S. aureus | Not tested | 0.32 | Antimicrobial |
These findings highlight the dual potential of this compound as both an antimicrobial and antitumor agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
